molecular formula C21H29N3O3 B5497368 N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-methylacetamide

N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-methylacetamide

Cat. No. B5497368
M. Wt: 371.5 g/mol
InChI Key: GRRSAQOHJJHZOR-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methoxy group, a dimethylphenyl group, a methylated oxazole ring, a pyrrolidine ring, and an acetamide group. These groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 3D structure would be influenced by factors such as the size and shape of these groups, as well as any potential intramolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxazole ring might be susceptible to reactions with nucleophiles or electrophiles, while the acetamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with specific receptors or enzymes in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it showed promise as a drug, further studies might focus on optimizing its structure for better efficacy or fewer side effects .

properties

IUPAC Name

N-[1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrrolidin-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-13-14(2)20(26-6)8-7-18(13)21-22-19(15(3)27-21)12-24-10-9-17(11-24)23(5)16(4)25/h7-8,17H,9-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRSAQOHJJHZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3CCC(C3)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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